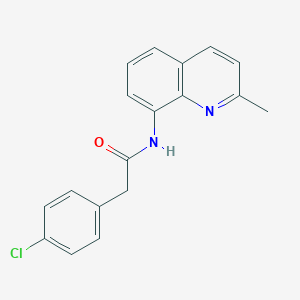![molecular formula C25H33N3O4 B244235 Methyl 3-{[(2-isopropyl-5-methylphenoxy)acetyl]amino}-4-(4-methyl-1-piperazinyl)benzoate](/img/structure/B244235.png)
Methyl 3-{[(2-isopropyl-5-methylphenoxy)acetyl]amino}-4-(4-methyl-1-piperazinyl)benzoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 3-{[(2-isopropyl-5-methylphenoxy)acetyl]amino}-4-(4-methyl-1-piperazinyl)benzoate, also known as MPAB, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. MPAB is a member of the benzoate class of compounds and has a molecular weight of 507.63 g/mol.
作用機序
The mechanism of action of Methyl 3-{[(2-isopropyl-5-methylphenoxy)acetyl]amino}-4-(4-methyl-1-piperazinyl)benzoate is not fully understood. However, studies have shown that Methyl 3-{[(2-isopropyl-5-methylphenoxy)acetyl]amino}-4-(4-methyl-1-piperazinyl)benzoate exerts its effects by modulating various signaling pathways in the body. Methyl 3-{[(2-isopropyl-5-methylphenoxy)acetyl]amino}-4-(4-methyl-1-piperazinyl)benzoate has been shown to inhibit the PI3K/Akt/mTOR pathway, which is a signaling pathway that is frequently dysregulated in cancer cells. Methyl 3-{[(2-isopropyl-5-methylphenoxy)acetyl]amino}-4-(4-methyl-1-piperazinyl)benzoate has also been shown to activate the caspase pathway, which is a pathway that plays a crucial role in apoptosis.
Biochemical and Physiological Effects:
Methyl 3-{[(2-isopropyl-5-methylphenoxy)acetyl]amino}-4-(4-methyl-1-piperazinyl)benzoate has been shown to have several biochemical and physiological effects in the body. Studies have shown that Methyl 3-{[(2-isopropyl-5-methylphenoxy)acetyl]amino}-4-(4-methyl-1-piperazinyl)benzoate can induce apoptosis in cancer cells by activating the caspase pathway. Methyl 3-{[(2-isopropyl-5-methylphenoxy)acetyl]amino}-4-(4-methyl-1-piperazinyl)benzoate has also been shown to inhibit the PI3K/Akt/mTOR pathway, which is a pathway that is frequently dysregulated in cancer cells. Methyl 3-{[(2-isopropyl-5-methylphenoxy)acetyl]amino}-4-(4-methyl-1-piperazinyl)benzoate has been shown to increase the levels of acetylcholine in the brain, which is a neurotransmitter that plays a crucial role in learning and memory.
実験室実験の利点と制限
One of the main advantages of using Methyl 3-{[(2-isopropyl-5-methylphenoxy)acetyl]amino}-4-(4-methyl-1-piperazinyl)benzoate in lab experiments is its potent anticancer activity. Methyl 3-{[(2-isopropyl-5-methylphenoxy)acetyl]amino}-4-(4-methyl-1-piperazinyl)benzoate has been shown to be effective against various cancer cell lines and can induce apoptosis in cancer cells. Methyl 3-{[(2-isopropyl-5-methylphenoxy)acetyl]amino}-4-(4-methyl-1-piperazinyl)benzoate has also been shown to have neuroprotective effects and can improve cognitive function in animal models of Alzheimer's disease and Parkinson's disease. However, one of the limitations of using Methyl 3-{[(2-isopropyl-5-methylphenoxy)acetyl]amino}-4-(4-methyl-1-piperazinyl)benzoate in lab experiments is its limited solubility in water, which can make it difficult to administer in vivo.
将来の方向性
There are several future directions for research on Methyl 3-{[(2-isopropyl-5-methylphenoxy)acetyl]amino}-4-(4-methyl-1-piperazinyl)benzoate. One potential direction is to study the effects of Methyl 3-{[(2-isopropyl-5-methylphenoxy)acetyl]amino}-4-(4-methyl-1-piperazinyl)benzoate on other signaling pathways in the body. Another potential direction is to study the effects of Methyl 3-{[(2-isopropyl-5-methylphenoxy)acetyl]amino}-4-(4-methyl-1-piperazinyl)benzoate on other types of cancer cell lines. Additionally, more research is needed to determine the optimal dosage and administration of Methyl 3-{[(2-isopropyl-5-methylphenoxy)acetyl]amino}-4-(4-methyl-1-piperazinyl)benzoate for its potential applications in cancer research and neurological disorders.
合成法
The synthesis of Methyl 3-{[(2-isopropyl-5-methylphenoxy)acetyl]amino}-4-(4-methyl-1-piperazinyl)benzoate involves the reaction of 4-(4-methyl-1-piperazinyl)benzoic acid with 2-isopropyl-5-methylphenol in the presence of dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS). The resulting product is then acylated with methyl 3-amino-4-(2,4,5-trimethoxyphenyl)butanoate to yield Methyl 3-{[(2-isopropyl-5-methylphenoxy)acetyl]amino}-4-(4-methyl-1-piperazinyl)benzoate. This synthesis method has been reported in the literature and has been used by several researchers to obtain Methyl 3-{[(2-isopropyl-5-methylphenoxy)acetyl]amino}-4-(4-methyl-1-piperazinyl)benzoate for their studies.
科学的研究の応用
Methyl 3-{[(2-isopropyl-5-methylphenoxy)acetyl]amino}-4-(4-methyl-1-piperazinyl)benzoate has been extensively studied for its potential applications in various fields. One of the most promising applications of Methyl 3-{[(2-isopropyl-5-methylphenoxy)acetyl]amino}-4-(4-methyl-1-piperazinyl)benzoate is in the field of cancer research. Several studies have shown that Methyl 3-{[(2-isopropyl-5-methylphenoxy)acetyl]amino}-4-(4-methyl-1-piperazinyl)benzoate has potent anticancer activity against various cancer cell lines, including breast cancer, lung cancer, and prostate cancer. Methyl 3-{[(2-isopropyl-5-methylphenoxy)acetyl]amino}-4-(4-methyl-1-piperazinyl)benzoate has been shown to induce apoptosis in cancer cells by activating the caspase pathway and inhibiting the PI3K/Akt/mTOR pathway.
Methyl 3-{[(2-isopropyl-5-methylphenoxy)acetyl]amino}-4-(4-methyl-1-piperazinyl)benzoate has also been studied for its potential applications in the treatment of neurological disorders. Studies have shown that Methyl 3-{[(2-isopropyl-5-methylphenoxy)acetyl]amino}-4-(4-methyl-1-piperazinyl)benzoate has neuroprotective effects and can improve cognitive function in animal models of Alzheimer's disease and Parkinson's disease. Methyl 3-{[(2-isopropyl-5-methylphenoxy)acetyl]amino}-4-(4-methyl-1-piperazinyl)benzoate has been shown to increase the levels of acetylcholine in the brain, which is a neurotransmitter that plays a crucial role in learning and memory.
特性
分子式 |
C25H33N3O4 |
|---|---|
分子量 |
439.5 g/mol |
IUPAC名 |
methyl 4-(4-methylpiperazin-1-yl)-3-[[2-(5-methyl-2-propan-2-ylphenoxy)acetyl]amino]benzoate |
InChI |
InChI=1S/C25H33N3O4/c1-17(2)20-8-6-18(3)14-23(20)32-16-24(29)26-21-15-19(25(30)31-5)7-9-22(21)28-12-10-27(4)11-13-28/h6-9,14-15,17H,10-13,16H2,1-5H3,(H,26,29) |
InChIキー |
TUAPUXWSARXQSP-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1)C(C)C)OCC(=O)NC2=C(C=CC(=C2)C(=O)OC)N3CCN(CC3)C |
正規SMILES |
CC1=CC(=C(C=C1)C(C)C)OCC(=O)NC2=C(C=CC(=C2)C(=O)OC)N3CCN(CC3)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4-methoxy-N-(2-methoxy-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide](/img/structure/B244153.png)


![N-(4-{[2-(3-methylphenoxy)acetyl]amino}phenyl)-1-benzofuran-2-carboxamide](/img/structure/B244159.png)
![N-[3-(1H-benzimidazol-2-yl)phenyl]-4-propoxybenzamide](/img/structure/B244160.png)
![N-isobutyryl-N'-(3-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)thiourea](/img/structure/B244161.png)
![N-[(5-chloro-6-methyl-1,3-benzothiazol-2-yl)carbamothioyl]-3,4,5-trimethoxybenzamide](/img/structure/B244162.png)
![4-(benzyloxy)-N-[(4-sulfamoylphenyl)carbamothioyl]benzamide](/img/structure/B244164.png)
![Methyl 5-[(3-chloro-4-ethoxybenzoyl)amino]-2-(4-morpholinyl)benzoate](/img/structure/B244165.png)
![Propyl 5-[(1-benzofuran-2-ylcarbonyl)amino]-2-(4-morpholinyl)benzoate](/img/structure/B244166.png)
![N-[5-(5-chloro-1,3-benzoxazol-2-yl)-2-methylphenyl]-2,6-dimethoxybenzamide](/img/structure/B244168.png)
![Ethyl 5-[(4-fluorobenzoyl)amino]-2-(4-morpholinyl)benzoate](/img/structure/B244169.png)
![N-[2-chloro-5-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-2-methylpropanamide](/img/structure/B244171.png)
![4-cyano-2-fluoro-N-[5-(5-isopropyl-1,3-benzoxazol-2-yl)-2-methoxyphenyl]benzamide](/img/structure/B244175.png)